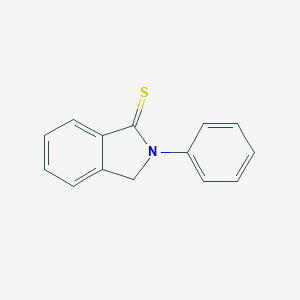
2-Phenyl-1-isoindolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PIT and is a member of the thioindigo family of compounds. 2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in the field of scientific research, including its use in the synthesis of new materials, as well as its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-isoindolinethione is not fully understood. However, it is believed that this compound may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This mechanism of action may be responsible for the compound's ability to act as a building block for the synthesis of new materials.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Phenyl-1-isoindolinethione have not been extensively studied. However, some studies have suggested that this compound may have potential therapeutic applications. For example, 2-Phenyl-1-isoindolinethione has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Phenyl-1-isoindolinethione in laboratory experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of new materials, making it a valuable tool for researchers working in materials science. However, one of the limitations of using 2-Phenyl-1-isoindolinethione is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Phenyl-1-isoindolinethione. One of the most promising areas of research is the synthesis of new materials using this compound as a building block. Researchers are also interested in exploring the potential therapeutic applications of 2-Phenyl-1-isoindolinethione, particularly its anti-inflammatory properties. Additionally, there is interest in developing new synthesis methods for this compound that may improve its yield and purity. Overall, 2-Phenyl-1-isoindolinethione is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis method for 2-Phenyl-1-isoindolinethione involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of a catalyst. This reaction results in the formation of 2-Phenyl-1-isoindolinethione as the final product. The synthesis of 2-Phenyl-1-isoindolinethione has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is its use in the synthesis of new materials. 2-Phenyl-1-isoindolinethione has been shown to be an effective building block for the synthesis of a variety of new materials, including polymers, dyes, and liquid crystals.
Propiedades
Número CAS |
89313-76-8 |
|---|---|
Nombre del producto |
2-Phenyl-1-isoindolinethione |
Fórmula molecular |
C14H11NS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-phenyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C14H11NS/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 |
Clave InChI |
LSMGPJAXAJUTHT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
SMILES canónico |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
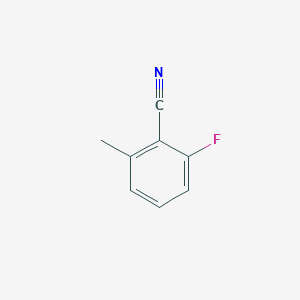
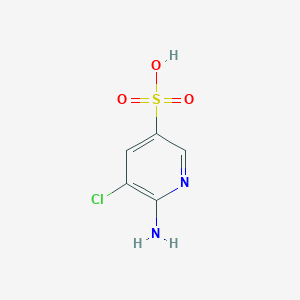
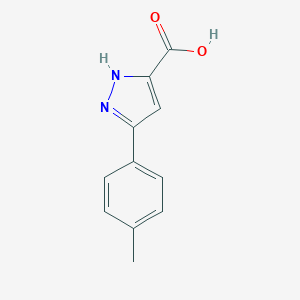
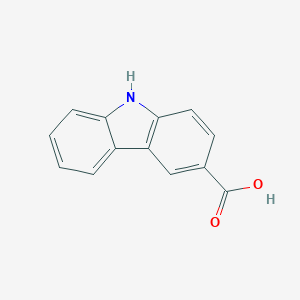
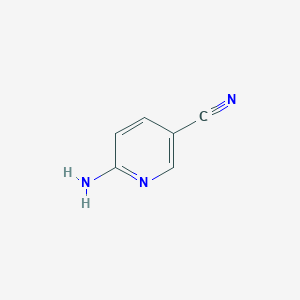
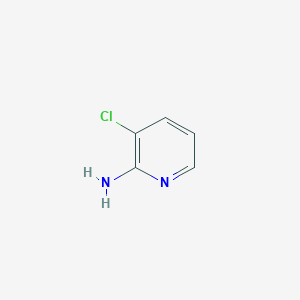
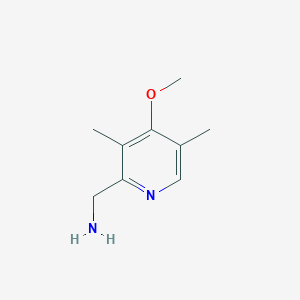
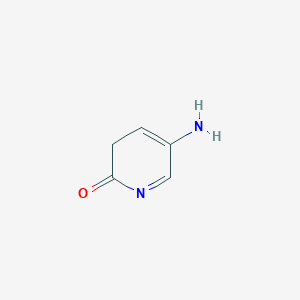
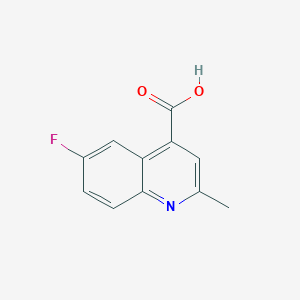
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
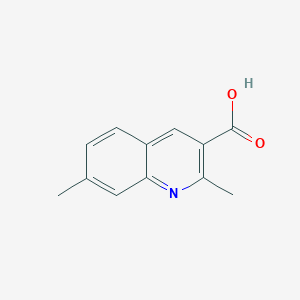
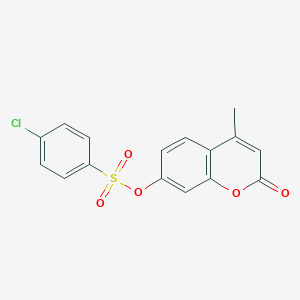
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)